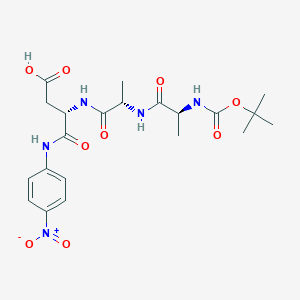

Boc-Ala-Ala-Asp-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O9/c1-11(22-17(29)12(2)23-20(32)35-21(3,4)5)18(30)25-15(10-16(27)28)19(31)24-13-6-8-14(9-7-13)26(33)34/h6-9,11-12,15H,10H2,1-5H3,(H,22,29)(H,23,32)(H,24,31)(H,25,30)(H,27,28)/t11-,12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNXJZIZFCZUNS-HUBLWGQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of p-Nitroanilide Release from Boc-Ala-Ala-Asp-pNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic mechanism governing the release of p-nitroanilide (pNA) from the chromogenic substrate Nα-tert-Butoxycarbonyl-L-alanyl-L-alanyl-L-aspartic acid p-nitroanilide (Boc-Ala-Ala-Asp-pNA). This process is a cornerstone of colorimetric assays designed to measure the activity of specific proteases, offering critical insights in various research and drug development contexts.

The Enzymatic Catalyst: Granzyme B

The release of p-nitroanilide from this compound is catalyzed by the serine protease Granzyme B . While the aspartate residue at the P1 position is a hallmark of caspase substrates, the specific peptide sequence Ala-Ala-Asp directs the substrate specificity towards Granzyme B.[1] Granzyme B is a key effector molecule in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis, playing a crucial role in immune surveillance and response.

The catalytic mechanism of Granzyme B, like other serine proteases, involves a catalytic triad of amino acid residues in its active site: a serine, a histidine, and an aspartate. This triad facilitates the nucleophilic attack on the carbonyl carbon of the peptide bond between the P1 aspartate residue of the substrate and the p-nitroanilide leaving group.

The Chemical Transformation: Hydrolysis of the Amide Bond

The core of the pNA release mechanism is the hydrolysis of the amide bond linking the aspartic acid residue of the peptide to the p-nitroanilide moiety. This reaction proceeds in two main stages:

-

Acylation: The serine residue of the Granzyme B catalytic triad, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the P1 aspartate of the this compound substrate. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the amide bond and the release of the p-nitroanilide molecule. An acyl-enzyme intermediate is formed, where the Boc-Ala-Ala-Asp portion of the substrate is covalently bonded to the serine of the enzyme.

-

Deacylation: A water molecule, activated by the histidine of the catalytic triad, attacks the carbonyl carbon of the acyl-enzyme intermediate. This results in the formation of another tetrahedral intermediate, which subsequently breaks down, releasing the Boc-Ala-Ala-Asp peptide and regenerating the active enzyme.

The released p-nitroanilide is a chromophore with a distinct yellow color, and its concentration can be quantified by measuring the absorbance of light at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of Granzyme B.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic cleavage of this compound by Granzyme B and a typical experimental workflow for measuring pNA release.

Caption: Enzymatic cleavage of this compound by Granzyme B.

Caption: A typical experimental workflow for a Granzyme B activity assay.

Quantitative Data Presentation

| Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Ac-Ile-Glu-Thr-Asp-pNA | Granzyme B | 160 | 1.4 | 8,750 |

Note: This data is for a different substrate and should be used for comparative purposes only. Actual kinetic parameters for this compound may vary.

Experimental Protocols

The following is a detailed methodology for a typical colorimetric assay to measure Granzyme B activity using this compound.

Materials:

-

Purified active Granzyme B

-

This compound substrate (typically dissolved in DMSO as a stock solution)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator at 37°C

Procedure:

-

Reagent Preparation:

-

Prepare the desired concentrations of Granzyme B by diluting the stock solution in Assay Buffer.

-

Prepare the working solution of this compound by diluting the DMSO stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM). It is important to ensure the final DMSO concentration in the assay is low (typically <1%) to avoid enzyme inhibition.

-

-

Assay Setup:

-

To each well of the 96-well microplate, add the following in order:

-

Assay Buffer

-

Granzyme B solution (or cell lysate/sample containing the enzyme)

-

-

Include appropriate controls:

-

Blank: Assay Buffer only (to measure background absorbance).

-

Substrate Control: Assay Buffer and this compound (to check for non-enzymatic hydrolysis).

-

Enzyme Control (No Substrate): Assay Buffer and Granzyme B (to account for any intrinsic absorbance of the enzyme solution).

-

Inhibitor Control (Optional): Assay Buffer, Granzyme B, and a specific Granzyme B inhibitor.

-

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the microplate at 37°C for 5-10 minutes to allow the enzyme to equilibrate to the assay temperature.

-

Initiate the reaction by adding the this compound working solution to each well.

-

Mix the contents of the wells gently, for example, by using a plate shaker.

-

-

Measurement:

-

Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The rate of the reaction is determined from the linear phase of the absorbance versus time plot.

-

Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 60 minutes). Stop the reaction (e.g., by adding a stop solution like 1 M acetic acid) and then measure the final absorbance at 405 nm.

-

-

Data Analysis:

-

Subtract the absorbance reading of the blank from all other readings.

-

Calculate the concentration of released pNA using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA at 405 nm (typically ~10,500 M-1cm-1), c is the concentration, and l is the path length of the light through the sample.

-

For kinetic assays, the enzyme activity is calculated from the slope of the linear portion of the curve of pNA concentration versus time. One unit of Granzyme B activity is often defined as the amount of enzyme that cleaves a certain amount of substrate per unit of time under specified conditions.

-

This comprehensive guide provides the foundational knowledge for understanding and utilizing the pNA release from this compound as a robust method for quantifying Granzyme B activity. For specific applications, optimization of assay conditions may be required.

References

Investigating Cytotoxic Lymphocyte Function with Boc-Ala-Ala-Asp-pNA: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the use of the chromogenic substrate Boc-Ala-Ala-Asp-pNA for the investigation of cytotoxic T lymphocyte (CTL) and natural killer (NK) cell function. This document is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and related fields.

Introduction: The Role of Cytotoxic Lymphocytes and Granzyme B

Cytotoxic lymphocytes, including CTLs and NK cells, are critical components of the immune system responsible for eliminating virus-infected and transformed tumor cells.[1] They execute this function through the targeted release of cytotoxic granules containing the pore-forming protein perforin and a family of serine proteases known as granzymes.[2] Perforin creates pores in the target cell membrane, facilitating the entry of granzymes into the cytoplasm, where they initiate apoptosis.

Granzyme B is the most prominent of these proteases and plays a central role in inducing target cell death.[3] It is a serine protease that cleaves its substrates after aspartic acid residues, a specificity it shares with caspases.[4][5] This action allows Granzyme B to activate the caspase cascade, leading to the systematic dismantling of the cell.[2] Given its pivotal role, the enzymatic activity of Granzyme B is a key indicator of cytotoxic lymphocyte potency and a valuable parameter in the assessment of immunotherapies.

The synthetic peptide this compound (tert-butyloxycarbonyl-L-alanyl-L-alanyl-L-aspartic acid p-nitroanilide) is a chromogenic substrate designed to specifically measure the activity of Granzyme B.[6] The p-nitroanilide (pNA) group quenches the chromogenic potential of the peptide. Upon cleavage of the peptide bond after the aspartic acid residue by Granzyme B, pNA is released and produces a yellow color that can be quantified by measuring its absorbance at approximately 405 nm.[7] This provides a direct and convenient method for determining Granzyme B activity in a variety of experimental settings.

Signaling Pathways of Cytotoxic Lymphocyte-Mediated Apoptosis

The induction of apoptosis by cytotoxic lymphocytes is a highly regulated process involving multiple signaling pathways. The two primary mechanisms are the granule exocytosis pathway and the death receptor pathway.

Granule Exocytosis Pathway: This is the principal mechanism for CTL and NK cell-mediated killing. Upon recognition of a target cell, the cytotoxic lymphocyte forms an immunological synapse and releases the contents of its cytotoxic granules. Perforin monomers insert into the target cell membrane and polymerize to form pores. These pores allow granzymes, including Granzyme B, to enter the target cell's cytoplasm.

Once inside, Granzyme B can initiate apoptosis through several routes:

-

Direct Caspase Activation: Granzyme B can directly cleave and activate effector caspases, such as pro-caspase-3 and pro-caspase-7, bypassing upstream initiator caspases.

-

Mitochondrial Pathway Activation: Granzyme B can cleave the BH3-only protein Bid to form truncated Bid (tBid). tBid translocates to the mitochondria, where it induces the oligomerization of Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which then activate the apoptosome and initiator caspase-9.

Death Receptor Pathway: Cytotoxic lymphocytes can also express death ligands, such as FasL (Fas ligand), on their surface. Engagement of FasL with its cognate receptor, Fas (also known as CD95), on the target cell surface triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits and activates pro-caspase-8, which then initiates the caspase cascade.

The following diagram illustrates the major events in the granule exocytosis pathway leading to apoptosis.

Experimental Protocols

This section provides a detailed methodology for a colorimetric assay to measure Granzyme B activity using the this compound substrate. This protocol is adapted from established methods for similar substrates and is suitable for purified enzyme preparations and cell lysates.[8]

Materials and Reagents

-

This compound substrate

-

Recombinant active Granzyme B (for positive control and standard curve)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4

-

Lysis Buffer (for cell-based assays): 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, pH 7.4

-

DMSO (for substrate reconstitution)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Preparation of Reagents

-

This compound Substrate Stock Solution (10 mM): Reconstitute the lyophilized substrate in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Granzyme B Standard: Reconstitute or dilute the recombinant Granzyme B in Assay Buffer to a known concentration (e.g., 1 µg/µL). Prepare a series of dilutions in Assay Buffer to generate a standard curve.

-

Cell Lysates (if applicable): a. Wash cells (e.g., activated CTLs or NK cells) with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1x10^6 cells per 100 µL). c. Incubate on ice for 15 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).

Assay Procedure

-

Prepare the Reaction Plate:

-

Standards: Add 50 µL of each Granzyme B standard dilution to separate wells.

-

Samples: Add 50 µL of cell lysate (diluted in Assay Buffer if necessary) to the sample wells.

-

Blank: Add 50 µL of Assay Buffer to a well to serve as a blank.

-

-

Prepare the Substrate Mix: Dilute the 10 mM this compound stock solution to a final working concentration of 200 µM in Assay Buffer. For each reaction, you will need 50 µL of the Substrate Mix.

-

Initiate the Reaction: Add 50 µL of the 200 µM Substrate Mix to each well containing the standards, samples, and blank. The total reaction volume in each well will be 100 µL.

-

Incubation and Measurement:

-

Immediately start measuring the absorbance at 405 nm in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Subtract the absorbance reading of the blank from all standard and sample readings.

-

Plot the absorbance change per minute (ΔOD/min) for the standards against their known concentrations to generate a standard curve.

-

Determine the Granzyme B activity in the samples by interpolating their ΔOD/min values from the standard curve.

-

Express the activity in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 pmol of substrate per minute at 37°C.

-

Data Presentation

The following tables summarize representative quantitative data for Granzyme B activity with various substrates. It is important to note that specific activities can vary depending on the enzyme source, purity, and assay conditions.

Table 1: Specific Activity of Recombinant Granzyme B

| Enzyme Source | Substrate | Specific Activity | Reference(s) |

| Recombinant Human Granzyme B | Boc-Ala-Ala-Asp-S-Bzl | >1,000 pmol/min/µg | [8] |

| Recombinant Mouse Granzyme B | Boc-Ala-Ala-Asp-S-Bzl | ≥10,000 units/min/mg | |

| Recombinant Mouse Granzyme B | Boc-Ala-Ala-Asp-S-Bzl | >9,000 pmol/min/µg | [9] |

Note: 1 unit/mg is equivalent to 1 nmol/min/mg, which is 1,000 pmol/min/µg.

Table 2: Kinetic Parameters of Granzyme B for a pNA Substrate

| Substrate | Kcat/Km (M-1s-1) | Molar Extinction Coefficient (ε) of pNA (M-1cm-1) | Reference(s) |

| Ac-IEPD-pNA | 6.6 x 104 | 9,160 at 405 nm |

Experimental Workflow and Visualization

The workflow for a typical Granzyme B activity assay using this compound can be visualized as a series of sequential steps, from sample preparation to data analysis.

Conclusion

The use of the chromogenic substrate this compound provides a specific, sensitive, and straightforward method for quantifying Granzyme B activity. This assay is a valuable tool for researchers investigating the function of cytotoxic lymphocytes in various contexts, including infectious diseases, cancer immunology, and the development of novel immunotherapies. By following the protocols and understanding the principles outlined in this guide, researchers can effectively employ this assay to gain critical insights into the cytotoxic potential of immune cells.

References

- 1. NK cell-mediated cytotoxicity contributes to tumor control by a cytostatic drug combination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. A colorimetric assay that specifically measures Granzyme B proteolytic activity: hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of the caspase activator human granzyme B, a proteinase highly specific for an Asp-P1 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Granzyme B Substrate I, Colorimetric Colorimetric substrate for the detection of granzyme B and caspase-8 activity. [sigmaaldrich.com]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. GZMB Mouse Protein Recombinant | Granzyme-B | ProSpec [prospecbio.com]

Granzyme B versus caspase cleavage of peptide substrates

An In-Depth Technical Guide to Granzyme B and Caspase Cleavage of Peptide Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two critical protease families involved in programmed cell death: Granzyme B, a serine protease central to cytotoxic lymphocyte-mediated killing, and caspases, the cysteine-aspartyl proteases that form the core machinery of apoptosis. Understanding their distinct yet overlapping specificities, activation pathways, and kinetic properties is fundamental for research in immunology, oncology, and the development of targeted therapeutics.

Core Distinctions: Serine vs. Cysteine Proteases

Granzyme B (GzmB) and caspases, while both executing cell death by cleaving specific substrates after aspartic acid residues, belong to different protease clans.

-

Granzyme B is a serine protease . Its catalytic activity relies on a classic catalytic triad in its active site, composed of serine, histidine, and aspartate residues.

-

Caspases are cysteine proteases (specifically, cysteine-aspartyl proteases). Their catalytic mechanism is centered on a cysteine-histidine catalytic dyad.

This fundamental difference in their catalytic machinery underpins variations in their structure, substrate recognition, and susceptibility to different classes of inhibitors.

Substrate Specificity and Cleavage Motifs

The most critical factor in distinguishing the function of these proteases is their substrate specificity, particularly in the amino acid residues preceding the cleavage site (P4 to P2 positions, with cleavage occurring after P1). Both families exhibit a strong preference for Aspartic Acid (Asp, D) at the P1 position.[1][2] However, their preferences at other positions diverge significantly, allowing for the design of specific substrates and inhibitors.

The optimal cleavage motif for human Granzyme B has been identified as Ile-Glu-Pro-Asp (IEPD) .[3] In contrast, caspases can be broadly grouped by their P4 preferences.

-

Executioner Caspases (Caspase-3, -7): These are the primary effectors of apoptosis and show a strong preference for an Asp residue at the P4 position, with the canonical motif being Asp-Glu-Val-Asp (DEVD) .[4]

-

Initiator Caspases (Caspase-8, -9): These caspases prefer motifs with hydrophobic residues at P4, such as (Leu/Val/Ile)-Glu-Thr-Asp (L/V/IETD) .

-

Inflammatory Caspases (Caspase-1, -4, -5): These are involved in pyroptosis and inflammation, recognizing motifs with large hydrophobic residues at P4.

This distinction is not absolute, and considerable promiscuity exists. Granzyme B can cleave some caspase substrates, and vice-versa, but the efficiency of cleavage is dictated by how closely the substrate sequence matches the enzyme's optimal motif. The structural basis for this difference lies in the size and charge of the S1 subsite, which is larger and less charged in GzmB compared to caspases.[1]

Table 1: Comparison of Preferred Cleavage Motifs

| Protease Family | Representative Enzyme | P4 | P3 | P2 | P1 | Optimal Motif Example |

| Granzyme | Granzyme B | Isoleucine (I) | Glutamic Acid (E) | Proline (P) / Any | Aspartic Acid (D) | I-E-P-D |

| Executioner Caspase | Caspase-3 / -7 | Aspartic Acid (D) | Glutamic Acid (E) | Valine (V) / Any | Aspartic Acid (D) | D-E-V-D |

| Initiator Caspase | Caspase-8 | Leu/Val/Ile (L/V/I) | Glutamic Acid (E) | Threonine (T) / Any | Aspartic Acid (D) | L-E-T-D |

| Initiator Caspase | Caspase-9 | Leucine (L) | Glutamic Acid (E) | Histidine (H) | Aspartic Acid (D) | L-E-H-D |

Note: These represent optimal motifs; considerable variation is tolerated in vivo.

Signaling Pathways and Crosstalk

Granzyme B and caspases are key players in distinct but interconnected cell death pathways. GzmB functions as an upstream initiator delivered by immune cells, which can then directly engage the core caspase machinery.

Granzyme B Pathway: This pathway is initiated by cytotoxic T lymphocytes (CTLs) or Natural Killer (NK) cells.

-

The immune cell releases granules containing Perforin and Granzyme B .

-

Perforin forms pores in the target cell's membrane, facilitating the entry of GzmB into the cytosol.

-

Once inside, GzmB can trigger apoptosis through two primary routes:

-

Direct Caspase Activation: GzmB directly cleaves and activates executioner pro-caspases, most notably pro-caspase-3 and pro-caspase-7 .[5][6][7] This represents a "shortcut" that bypasses the need for upstream initiator caspases.

-

Mitochondrial Pathway Activation: GzmB cleaves the BH3-only protein Bid into its truncated form, tBid.[8][9] tBid translocates to the mitochondria, inducing the release of cytochrome c and triggering the intrinsic apoptosis pathway.[9]

-

Direct Substrate Cleavage: GzmB can also directly cleave critical cellular substrates that are typically targeted by caspases, such as the DNA fragmentation factor DFF45/ICAD.[10]

-

Caspase Pathways: Caspases are activated through two main canonical pathways:

-

Extrinsic (Death Receptor) Pathway: Triggered by external ligands (e.g., FasL, TRAIL), leading to the recruitment of initiator caspase-8 , which in turn activates executioner caspases.

-

Intrinsic (Mitochondrial) Pathway: Triggered by internal stress, leading to cytochrome c release, formation of the apoptosome, and activation of initiator caspase-9 , which then activates executioner caspases.

The key point of crosstalk is GzmB's ability to act as an apical protease that integrates into the caspase cascade at the level of the executioner caspases, ensuring redundant and efficient cell killing.[2][6][11]

Visualizing the Pathways

Quantitative Data on Proteolytic Activity

While direct, side-by-side kinetic comparisons in a single study are rare, data from various sources illustrate the high efficiency of these enzymes for their preferred substrates. Kinetic parameters such as the Michaelis constant (Km) and catalytic rate constant (kcat) are used to determine the catalytic efficiency (kcat/Km).

Table 2: Representative Kinetic Data for Granzyme B and Caspase-3

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Human Granzyme B | Ac-IETD-pNA | 130 | 1.1 | 8.5 x 10³ |

| Human Granzyme B | Boc-AAD-SBzl | 88 | 1.9 | 2.2 x 10⁴ |

| Human Caspase-3 | Ac-DEVD-pNA | 9.7 | 18.3 | 1.9 x 10⁶ |

| Human Caspase-3 | Ac-DMQD-AMC | 12.3 | 25.1 | 2.0 x 10⁶ |

Data compiled from various literature sources. pNA (p-nitroanilide) and AMC (7-amino-4-methylcoumarin) are chromogenic and fluorogenic reporters, respectively. AAD (Ala-Ala-Asp) and DMQD (Asp-Met-Gln-Asp) are other recognized motifs.

This data highlights that Caspase-3 is an exceptionally efficient enzyme for its canonical DEVD substrate, with a catalytic efficiency in the range of 10⁶ M⁻¹s⁻¹. Granzyme B is also a potent enzyme, though its measured efficiency against synthetic tetrapeptides can be lower, partly because optimal activity often requires interactions beyond the P4 position.[3]

Experimental Protocols

Differentiating the activity of Granzyme B from caspases is a common experimental challenge. The use of specific fluorogenic substrates in combination with selective inhibitors is the standard approach.

Protocol: In Vitro Protease Activity Assay Using a Fluorogenic Substrate

This protocol provides a general framework for measuring GzmB or caspase activity.

1. Objective: To quantify the proteolytic activity of a purified enzyme or in a cell lysate by measuring the cleavage of a specific peptide substrate.

2. Materials:

-

Recombinant human Granzyme B or Caspase-3 (and appropriate activation buffer if starting from a pro-enzyme).

-

Fluorogenic Substrate:

-

For GzmB: Ac-IEPD-AFC (Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-trifluoromethylcoumarin)

-

For Caspase-3: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

-

-

Assay Buffer: (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4).

-

Inhibitors (for specificity control):

-

GzmB inhibitor (e.g., Z-AAD-CMK)

-

Pan-caspase inhibitor (e.g., Z-VAD-FMK)

-

-

96-well black microplates (for fluorescence).

-

Fluorescence microplate reader.

3. Procedure:

-

Prepare Reagents: Dilute the enzyme to the desired concentration range in cold assay buffer. Prepare the substrate stock (e.g., 10 mM in DMSO) and dilute it to a working concentration (e.g., 50 µM) in assay buffer.

-

Set up Reaction Plate: To each well of a 96-well plate, add 50 µL of the enzyme dilution. For control wells, pre-incubate the enzyme with a specific inhibitor for 15-30 minutes before adding it to the plate.

-

Initiate Reaction: Start the reaction by adding 50 µL of the substrate working solution to each well. The final volume is 100 µL.

-

Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the kinetic increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes).

-

AMC (for Caspase-3): Excitation ~360 nm, Emission ~460 nm.

-

AFC (for GzmB): Excitation ~400 nm, Emission ~505 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (V₀) from the linear portion of the fluorescence vs. time curve (RFU/min).

-

Subtract the rate of a "no enzyme" background control well.

-

Plot the reaction rate against enzyme concentration to confirm a linear relationship. The specificity is confirmed if the activity is blocked by the relevant inhibitor (e.g., GzmB activity is blocked by Z-AAD-CMK but not Z-VAD-FMK).

-

Experimental Workflow Diagram

Conclusion and Implications for Drug Development

Granzyme B and caspases are both Asp-specific proteases essential for programmed cell death, but they are not interchangeable. They differ fundamentally in their catalytic class, primary sequence specificity, and their position within the apoptotic hierarchy. GzmB acts as a versatile initiator delivered by immune cells, capable of activating the caspase cascade or executing cell death directly. Caspases form the central, conserved engine of apoptosis.

For drug development professionals, these differences are critical:

-

Specificity is Key: Designing inhibitors or activators requires exploiting the distinct P4-P2 preferences to avoid off-target effects. An inhibitor intended for Caspase-3 should not significantly impact Granzyme B, and vice-versa.

-

Therapeutic Targets: In cancer immunotherapy, enhancing Granzyme B delivery and activity is a major goal. Conversely, in autoimmune diseases or conditions with excessive inflammation, inhibiting Granzyme B may be beneficial.[12][13]

-

Biomarker Development: Assays that specifically measure GzmB or caspase activity can serve as powerful biomarkers for monitoring immune responses, cell death, and the efficacy of therapeutic interventions.

A thorough understanding of the unique and overlapping roles of these proteases is indispensable for the continued advancement of therapies that modulate cell death pathways.

References

- 1. The three-dimensional structure of human granzyme B compared to caspase-3, key mediators of cell death with cleavage specificity for aspartic acid in P1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Granzyme B activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Definition and redesign of the extended substrate specificity of granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase Cleavage Substrate Proteomics | Cell Signaling Technology [cellsignal.com]

- 5. granzyme-b-induced-apoptosis-requires-both-direct-caspase-activation-and-relief-of-caspase-inhibition - Ask this paper | Bohrium [bohrium.com]

- 6. Granzyme B activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular ordering of the caspase activation cascade initiated by the cytotoxic T lymphocyte/natural killer (CTL/NK) protease granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - BG [thermofisher.com]

- 10. Direct cleavage of the human DNA fragmentation factor-45 by granzyme B induces caspase-activated DNase release and DNA fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Granzyme B-induced apoptosis requires both direct caspase activation and relief of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cleavage by Granzyme B Is Strongly Predictive of Autoantigen Status: Implications for Initiation of Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Granzyme B cleavage of autoantigens in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-Ala-Ala-Asp-pNA: A Chromogenic Substrate for Protease Activity

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the commercial sources, purity, and application of the chromogenic substrate, Boc-Ala-Ala-Asp-pNA. This guide provides detailed information on its utility in protease assays, particularly for caspases, and includes experimental protocols and relevant signaling pathway diagrams.

Commercial Sources and Purity

This compound is a peptide derivative widely used in biochemical assays. Several chemical suppliers offer this compound, with purity levels typically determined by High-Performance Liquid Chromatography (HPLC). A summary of representative commercial sources is provided below. Researchers should always consult the supplier's certificate of analysis for lot-specific purity data.

| Supplier | Product Name/Synonym | Purity Specification | Analytical Method |

| Biosynth | This compound | Information not consistently provided; requires inquiry | Not specified |

| Chem-Impex International | Boc-L-alanyl-L-alanine | ≥ 99% | HPLC |

| MedchemExpress | Boc-Ala-Ala-OH (NSC 334362) | 99.04% | Not specified |

| Sigma-Aldrich | Boc-Ala-OH | ≥99.0% | TLC |

| Sigma-Aldrich | Boc-Ala-ONp | ≥96.0% | HPLC |

Note: The table includes related compounds to provide a broader context of available reagents for peptide synthesis and protease assays.

Biochemical Application and Mechanism of Action

This compound serves as a chromogenic substrate for certain proteases, most notably caspases, a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation.[1][2] The substrate consists of a peptide sequence (Ala-Ala-Asp) recognized by the protease, a Boc (tert-butyloxycarbonyl) protecting group on the N-terminus, and a p-nitroaniline (pNA) chromophore conjugated to the C-terminal aspartic acid.

In the presence of the active enzyme, the peptide bond C-terminal to the aspartate residue is cleaved. This cleavage releases the p-nitroaniline molecule, which is yellow and can be quantified by measuring its absorbance at 400-405 nm.[3][4] The rate of pNA release is directly proportional to the enzyme's activity.

Experimental Protocol: Caspase-3 Activity Assay

This protocol is adapted from standard colorimetric caspase-3 assay kits that utilize a similar DEVD-pNA substrate and can be applied to this compound.[4][5][6]

Reagents and Buffers

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.

-

Assay Buffer (2X): 20 mM HEPES (pH 7.4), 2 mM DTT, 0.2% CHAPS.

-

Substrate Stock Solution: 10 mM this compound in DMSO. Store at -20°C.

-

p-Nitroaniline (pNA) Standard: 1 mM pNA in Assay Buffer for generating a standard curve.

-

Positive Control: Purified active caspase-3.

Sample Preparation (Cell Lysates)

-

Induce apoptosis in cell culture using the desired method.

-

Harvest 1-5 x 10^6 cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.[4]

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.[4]

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate.

Assay Procedure (96-well plate format)

-

Load 50-200 µg of protein from each cell lysate into individual wells of a 96-well microplate.

-

Adjust the volume of each well to 50 µL with Assay Buffer (1X).

-

Add 50 µL of 2X Assay Buffer to each well.

-

Add 5 µL of the 10 mM this compound substrate stock solution to each well for a final concentration of 200 µM.[4]

-

Include a negative control (lysate from untreated cells) and a blank (reagents without cell lysate).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 400 or 405 nm using a microplate reader.[3][4]

Data Analysis

-

Generate a standard curve using the pNA standard.

-

Subtract the absorbance of the blank from all readings.

-

Determine the concentration of pNA released in each sample using the standard curve.

-

Express the caspase activity as the fold increase in activity compared to the negative control.

Signaling Pathways and Logical Relationships

The activity of caspases, which can be measured using this compound, is a hallmark of apoptosis. The following diagrams illustrate the general workflow for a caspase activity assay and the simplified intrinsic and extrinsic apoptosis pathways leading to the activation of executioner caspases like caspase-3.

Caption: Workflow for a colorimetric caspase activity assay.

Caption: Intrinsic and extrinsic apoptosis pathways converge on caspase-3.

References

An In-Depth Technical Guide to the Synthesis and Purification of Boc-Ala-Ala-Asp-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of the chromogenic substrate, Boc-Ala-Ala-Asp-pNA (tert-butyloxycarbonyl-L-alanyl-L-alanyl-L-aspartic acid p-nitroanilide). This peptide derivative is a valuable tool in biochemical assays, particularly for the study of proteases. This document outlines a detailed solution-phase synthesis strategy, including experimental protocols, purification methods, and characterization data.

Overview of the Synthetic Strategy

The synthesis of this compound is approached through a stepwise solution-phase methodology. This strategy involves the sequential coupling of amino acid residues, starting from the C-terminus. The key steps include the synthesis of the dipeptide Boc-Ala-Ala-OH, the preparation of the C-terminal aspartic acid p-nitroanilide with a protected side chain, the coupling of these two fragments, and the final deprotection to yield the target molecule.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of Boc-Ala-Ala-OH

The synthesis of the dipeptide fragment, Boc-Ala-Ala-OH, is a crucial first step.

Protocol:

-

Dissolve L-Alanine (3.57 g, 40 mmol) in 18.8 ml of Triton B (40 mmol).

-

Evaporate the mixture to dryness and re-evaporate the oily residue twice with 30 ml of dimethylformamide (DMF) each time.

-

To the resulting salt, add a solution of Boc-Ala-OSu (N-Boc-L-alanine N-hydroxysuccinimide ester) (11.45 g, 40 mmol) in 40 ml of DMF.

-

Add 4 ml of N-methylmorpholine (NMM) to the reaction mixture and stir for 20 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Take up the residue in 100 ml of 10% acetic acid.

-

Extract the product into ethyl acetate (4 x 100 ml).

-

Wash the combined organic layers twice with a small volume of water, dry over anhydrous sodium sulfate (Na2SO4), and evaporate to a small volume.

-

Add petroleum ether until cloudiness develops and store in a refrigerator overnight to induce crystallization.[1]

| Parameter | Value | Reference |

| Yield | 8.2 g (76.3%) | [1] |

| Melting Point | 115-118 °C | [1] |

Synthesis of H-Asp(OBzl)-pNA (Aspartic Acid p-Nitroanilide Benzyl Ester)

The synthesis of the C-terminal fragment involves the formation of the p-nitroanilide followed by the removal of the N-terminal protecting group. Due to the poor nucleophilicity of p-nitroaniline, direct coupling can be challenging. An effective method involves the use of a coupling agent like phosphorus oxychloride in pyridine, which has been shown to give high yields in the synthesis of amino acid p-nitroanilides.[2]

Proposed Protocol:

-

To a solution of Boc-Asp(OBzl)-OH in pyridine, add phosphorus oxychloride as the condensing agent.

-

Add p-nitroaniline to the reaction mixture and stir until the reaction is complete (typically 15-30 minutes).[2]

-

Work up the reaction to isolate the Boc-Asp(OBzl)-pNA intermediate.

-

For the removal of the Boc protecting group, treat the intermediate with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling of Boc-Ala-Ala-OH and H-Asp(OBzl)-pNA

The coupling of the dipeptide and the C-terminal fragment is a critical step in forming the tripeptide backbone. Common coupling reagents for this type of reaction include dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Proposed Protocol (using DCC/HOBt):

-

Dissolve Boc-Ala-Ala-OH in a suitable solvent such as DMF or DCM.

-

Add equimolar amounts of HOBt and DCC to the solution and stir for a short period to pre-activate the carboxylic acid.

-

Add H-Asp(OBzl)-pNA to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Work up the filtrate to isolate the protected tripeptide, Boc-Ala-Ala-Asp(OBzl)-pNA.

References

Boc-Ala-Ala-Asp-pNA CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-alanyl-L-alanyl-L-aspartic acid p-nitroanilide (Boc-Ala-Ala-Asp-pNA) is a synthetic peptide derivative that serves as a valuable tool in biochemical and cellular research. Its specific amino acid sequence, terminating with an aspartic acid residue linked to a p-nitroanilide (pNA) chromophore, makes it a target for a specific class of proteases. The cleavage of the amide bond between the aspartic acid and the pNA group by these enzymes results in the release of the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This property allows for the continuous and sensitive measurement of enzyme activity.

This technical guide provides comprehensive information on the chemical properties, applications, and experimental protocols related to this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 201732-83-4 | [1][2] |

| Molecular Formula | C₂₁H₂₉N₅O₉ | [1] |

| Molecular Weight | 495.48 g/mol | [1] |

| Appearance | Light Yellow Crystalline Powder | |

| Storage Temperature | -20°C, protect from light and moisture | [3] |

| Solubility | Soluble in DMSO |

Applications in Research

This compound is primarily utilized as a chromogenic substrate for proteases that exhibit specificity for cleaving peptide bonds C-terminal to an aspartic acid residue. The most prominent among these are the caspases, a family of cysteine proteases that play critical roles in apoptosis (programmed cell death).

Enzyme Activity Assays

The principal application of this compound is in colorimetric assays to determine the activity of specific proteases, most notably caspase-3. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activity is a hallmark of cells undergoing apoptosis. The assay is based on the enzymatic cleavage of the Asp-pNA bond, leading to the release of p-nitroaniline, which can be measured by its absorbance at 405 nm.[1][4][5][6]

Cytotoxicity and Apoptosis Studies

Given its role as a caspase-3 substrate, this compound is instrumental in studies of cytotoxicity and apoptosis. An increase in the cleavage of this substrate in cell lysates can indicate the induction of apoptosis by a test compound or experimental condition. It has been reported that this compound shows cytotoxic activity against the basophilic leukemia (BL) cell line, suggesting its potential involvement in apoptosis-related research in hematological malignancies.[2]

Hemolysis Inhibition Studies

This compound has also been noted for its ability to inhibit hemolytic activity.[2] This suggests potential applications in studying mechanisms of red blood cell lysis, for example, by bacterial toxins, and in the screening of compounds that can protect against such damage.

Experimental Protocols

Caspase-3 Activity Assay (Colorimetric)

This protocol is a representative method for measuring caspase-3 activity in cell lysates using this compound or a similar Asp-pNA substrate.

Materials:

-

Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Assay Buffer: (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

Substrate Stock Solution: this compound dissolved in DMSO (e.g., 20 mM)

-

Cell Lysates: Prepared from control and treated cells

-

96-well Microplate

-

Microplate Reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Lysis:

-

Culture cells to the desired density and treat with the experimental compound to induce apoptosis.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

In a 96-well microplate, add cell lysate (e.g., 50-100 µg of total protein) to each well.

-

Bring the total volume in each well to 100 µL with Assay Buffer.

-

To initiate the reaction, add the this compound substrate to a final concentration of 200 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The caspase-3 activity can be expressed as the change in absorbance per unit of time per milligram of protein.

-

Experimental Workflow for Caspase-3 Assay

References

Methodological & Application

Determining Granzyme B Kinetic Parameters using Boc-Ala-Ala-Asp-pNA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It plays a pivotal role in inducing apoptosis (programmed cell death) in target cells, such as virus-infected or tumor cells. Upon release into the target cell, granzyme B initiates a cascade of events leading to cell death, making it a key effector molecule of the immune system and a significant target in drug development for immunotherapies and autoimmune diseases. The study of granzyme B kinetics is crucial for understanding its enzymatic activity, identifying inhibitors, and developing therapeutic agents. This document provides detailed application notes and protocols for determining the kinetic parameters of granzyme B using the chromogenic substrate Boc-Ala-Ala-Asp-pNA (N-tert-Butoxycarbonyl-L-alanyl-L-alanyl-L-aspartic acid p-nitroanilide).

The enzymatic activity of granzyme B is characterized by its cleavage of target proteins after aspartic acid residues. The synthetic peptide substrate, this compound, mimics this specificity. When cleaved by granzyme B, the p-nitroaniline (pNA) group is released, resulting in a yellow-colored product that can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the granzyme B activity.

Principle of the Assay

The kinetic assay for granzyme B using this compound is based on the principles of Michaelis-Menten kinetics. By measuring the initial reaction velocity (V₀) at various substrate concentrations ([S]), the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined. Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate. From Vₘₐₓ, the catalytic constant (k꜀ₐₜ), or turnover number, can be calculated if the enzyme concentration is known. The ratio k꜀ₐₜ/Kₘ represents the catalytic efficiency of the enzyme.

Data Presentation

The following table summarizes typical kinetic parameters for granzyme B with a similar chromogenic substrate, Boc-Ala-Ala-Asp-SBzl (Thiobenzyl ester). These values can serve as a reference point for experiments using this compound, though actual results may vary depending on the specific experimental conditions.

| Parameter | Reported Value (for Boc-Ala-Ala-Asp-SBzl) | Unit |

| k꜀ₐₜ/Kₘ | 45,000 | M⁻¹s⁻¹ |

Note: The kinetic parameters for this compound are expected to be in a similar range. It is recommended that each laboratory determines these values under their specific assay conditions.

Experimental Protocols

This section provides a detailed methodology for determining the kinetic parameters of granzyme B.

Materials and Reagents

-

Recombinant human or murine granzyme B

-

This compound substrate

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Reagent Preparation

-

Granzyme B Stock Solution: Reconstitute lyophilized granzyme B in a suitable buffer (e.g., the assay buffer) to a known concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C.

-

Working Substrate Solutions: On the day of the experiment, prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations for the kinetic assay (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 mM). It is recommended to perform a preliminary experiment to determine the optimal substrate concentration range that brackets the Kₘ value.

Assay Protocol for Determining Kₘ and Vₘₐₓ

-

Prepare the Microplate: Add 50 µL of assay buffer to each well of a 96-well microplate.

-

Add Substrate: Add 25 µL of each working substrate solution to triplicate wells. Include a set of wells with assay buffer only to serve as a blank control.

-

Pre-incubate: Pre-warm the microplate to 37°C for 5-10 minutes.

-

Prepare Enzyme Solution: Dilute the granzyme B stock solution in pre-warmed assay buffer to a final concentration that will yield a linear rate of product formation over the desired time course. The optimal enzyme concentration should be determined empirically.

-

Initiate the Reaction: Add 25 µL of the diluted granzyme B solution to each well (except the blank wells) to initiate the reaction. The total reaction volume will be 100 µL.

-

Measure Absorbance: Immediately place the microplate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes. Ensure that the initial reaction rates are measured during the linear phase of product formation.

Data Analysis

-

Calculate Initial Velocity (V₀): For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute (ΔAbs/min) to the rate of product formation (µM/min) using the Beer-Lambert law (Abs = εcl), where ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light in the well.

-

Generate a Michaelis-Menten Plot: Plot the initial velocity (V₀) against the corresponding substrate concentration ([S]).

-

Determine Kₘ and Vₘₐₓ: Use non-linear regression analysis of the Michaelis-Menten plot to determine the values of Kₘ and Vₘₐₓ. Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]) can be used. The x-intercept of the Lineweaver-Burk plot is -1/Kₘ, and the y-intercept is 1/Vₘₐₓ.

-

Calculate k꜀ₐₜ: If the concentration of active granzyme B ([E]) is known, the catalytic constant (k꜀ₐₜ) can be calculated using the following equation: k꜀ₐₜ = Vₘₐₓ / [E].

-

Calculate Catalytic Efficiency: The catalytic efficiency of the enzyme is determined by the ratio k꜀ₐₜ/Kₘ.

Mandatory Visualizations

Granzyme B Signaling Pathway

The following diagram illustrates the central role of granzyme B in inducing apoptosis in a target cell.

Caption: Granzyme B-mediated apoptosis signaling pathway.

Experimental Workflow for Granzyme B Kinetic Parameter Calculation

The following diagram outlines the logical workflow for determining the kinetic parameters of granzyme B.

Caption: Workflow for calculating granzyme B kinetic parameters.

Enzymatic Reaction of Granzyme B with this compound

The following diagram illustrates the enzymatic cleavage of the chromogenic substrate by granzyme B.

Caption: Granzyme B cleaves this compound to produce a colored product.

Application Notes and Protocols for Screening Granzyme B Inhibitors Using Boc-Ala-Ala-Asp-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It plays a critical role in inducing apoptosis in target cells, making it a significant target for therapeutic intervention in various diseases, including autoimmune disorders and transplant rejection. The chromogenic substrate Boc-Ala-Ala-Asp-pNA (N-tert-Butoxycarbonyl-L-alanyl-L-alanyl-L-aspartic acid p-nitroanilide) provides a method for monitoring granzyme B activity. Upon cleavage by granzyme B after the aspartic acid residue, the p-nitroaniline (pNA) molecule is released, which produces a yellow color that can be quantified spectrophotometrically. This allows for the screening and characterization of potential granzyme B inhibitors.

These application notes provide a detailed protocol for utilizing this compound in a high-throughput screening assay for granzyme B inhibitors.

Principle of the Assay

The assay is based on the enzymatic activity of granzyme B on the synthetic substrate this compound. In the presence of active granzyme B, the substrate is cleaved, releasing p-nitroaniline (pNA). The rate of pNA release is directly proportional to the granzyme B activity and can be measured by monitoring the increase in absorbance at approximately 405 nm. When a granzyme B inhibitor is present, the rate of substrate cleavage decreases, leading to a reduced rate of pNA formation. This reduction in activity is used to determine the potency of the inhibitor.

Data Presentation

Table 1: Kinetic Parameters of Granzyme B with Various Substrates

| Substrate | kcat/Km (M⁻¹s⁻¹) | Notes |

| Boc-Ala-Ala-Asp-SBzl | 45,000[1] | A thioester analog of this compound. |

| Ac-IEPD-pNA | 66,000 | A colorimetric substrate for granzyme B. |

| This compound | Data not available | Kinetic parameters for this specific substrate are not readily available in the literature. |

Experimental Protocols

Materials and Reagents

-

Recombinant human granzyme B

-

This compound substrate

-

Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.3 M NaCl and 1 mM EDTA

-

Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

-

Test compounds (potential inhibitors)

-

Known granzyme B inhibitor (e.g., Ac-IEPD-CHO) for positive control

-

96-well flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents

-

Assay Buffer: Prepare a solution of 100 mM HEPES, 0.3 M NaCl, and 1 mM EDTA in ultrapure water. Adjust the pH to 7.5 and filter sterilize.

-

Granzyme B Enzyme Solution: Reconstitute recombinant granzyme B in the assay buffer to a stock concentration. Further dilute to the desired working concentration (e.g., 2X the final assay concentration) in assay buffer. The optimal concentration should be determined empirically by titration to ensure a linear reaction rate for the duration of the assay.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in assay buffer to the desired working concentration (e.g., 2X the final assay concentration).

-

Inhibitor Solutions: Dissolve test compounds and the positive control inhibitor in DMSO to create stock solutions. Prepare serial dilutions of the inhibitors at a 2X final concentration in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically kept below 1%.

Inhibitor Screening Protocol

-

Assay Plate Setup:

-

Add 50 µL of the appropriate solution to each well of a 96-well plate:

-

Blank (No Enzyme) Wells: 50 µL of assay buffer.

-

Negative Control (No Inhibitor) Wells: 50 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells.

-

Test Inhibitor Wells: 50 µL of the 2X test inhibitor dilutions.

-

Positive Control Inhibitor Wells: 50 µL of the 2X positive control inhibitor solution.

-

-

-

Enzyme Addition:

-

Add 50 µL of the 2X granzyme B working solution to the negative control, test inhibitor, and positive control inhibitor wells.

-

Add 50 µL of assay buffer to the blank wells.

-

Mix the plate gently and incubate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 100 µL of the 2X substrate working solution to all wells.

-

The final reaction volume in each well will be 200 µL.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm.

-

Take kinetic readings every 1-2 minutes for a period of 15-30 minutes at a constant temperature (e.g., 37°C). Alternatively, for an endpoint assay, incubate the plate for a fixed time and then measure the final absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value for each compound.

-

Visualizations

Caption: Experimental workflow for granzyme B inhibitor screening.

Caption: Granzyme B-mediated apoptosis signaling pathway.

References

Application Note: The Caspase-3 Colorimetric Assay in Drug Discovery

Introduction

The targeted induction of apoptosis, or programmed cell death, is a cornerstone of modern therapeutic strategies, particularly in oncology. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease.[1] The activation of Caspase-3 from its inactive proenzyme form is a critical event that leads to the cleavage of essential cellular proteins, resulting in the characteristic morphological changes of apoptosis.[1][2] Consequently, the modulation of Caspase-3 activity serves as a crucial indicator of a compound's pro-apoptotic or anti-apoptotic potential, making its measurement vital in drug discovery and development.[3][4]

The colorimetric assay for Caspase-3 activity provides a simple and robust method for screening compound libraries and characterizing lead candidates.[5] While various peptide substrates can be designed, the most common assay utilizes a peptide containing the specific Caspase-3 recognition sequence, Asp-Glu-Val-Asp (DEVD).[2][5][6] This peptide is conjugated to a chromophore, p-nitroaniline (pNA). In its uncleaved state, the substrate is colorless. However, upon cleavage by active Caspase-3, free pNA is released, which produces a yellow color that can be quantified spectrophotometrically at a wavelength of 400-405 nm.[5][6][7] The amount of pNA released is directly proportional to the level of Caspase-3 activity in the sample.[2]

This application note details the principles, signaling pathways, and a comprehensive protocol for the Caspase-3 colorimetric assay, often referred to by its substrate, such as Ac-DEVD-pNA. While specific N-terminal protecting groups like Boc (tert-Butoxycarbonyl) and additional amino acids (e.g., Ala-Ala) can be used, the core principle of recognizing and cleaving a specific aspartate-containing sequence to release pNA remains the same. This assay is a fundamental tool for identifying and characterizing novel therapeutic agents that modulate the apoptotic pathway.

Apoptotic Signaling Pathways Activating Caspase-3

Apoptosis is initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases, including Caspase-3.

References

- 1. mpbio.com [mpbio.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Preclinical Research Services [pharmtoxglp.com]

- 4. Caspase-3 Activators as Anticancer Agents | Bentham Science [benthamscience.com]

- 5. abcam.com [abcam.com]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. Caspase Assay Kits - Elabscience® [elabscience.com]

Determining Michaelis-Menten Constants (Km and Vmax) for Granzyme B: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granzyme B is a serine protease crucial to the cell-mediated immune response, primarily expressed by cytotoxic T lymphocytes and natural killer (NK) cells. Upon entering a target cell, granzyme B initiates apoptosis through the cleavage of various intracellular substrates, making it a significant target in the development of therapeutics for cancer and autoimmune diseases. Understanding the kinetic properties of granzyme B with different substrates is fundamental for elucidating its biological function and for the screening and characterization of potential inhibitors. This document provides a detailed protocol for determining the Michaelis-Menten constants, Km and Vmax, for granzyme B activity.

Granzyme B Signaling Pathway

Granzyme B, once delivered into a target cell by perforin, triggers apoptosis through a multi-faceted approach. It can directly activate executioner caspases, such as caspase-3 and caspase-7, and cleave the pro-apoptotic protein Bid, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This initiates the formation of the apoptosome and subsequent activation of the caspase cascade.

Caption: Granzyme B-mediated apoptosis signaling pathway.

Michaelis-Menten Kinetics of Granzyme B

The enzymatic activity of granzyme B can be described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]). The two key parameters are:

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate.

Kinetic Parameters of Granzyme B for Various Substrates

The catalytic efficiency of granzyme B varies depending on the substrate. The table below summarizes the kinetic constants for some commonly used synthetic substrates.

| Substrate | Km (µM) | Vmax (relative units) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ac-IEPD-pNA | N/A | N/A | 6.6 x 10⁴ | [1] |

| IEPD-peptide | N/A | N/A | ~3300 | [2] |

| IEPDVSQV-peptide | N/A | N/A | ~8000 | [2] |

Note: N/A indicates that the specific value was not provided in the cited literature. The catalytic efficiency (kcat/Km) is often reported as it provides a measure of how efficiently an enzyme converts a substrate to a product.

Experimental Protocol: Determining Granzyme B Kinetic Constants

This protocol outlines a continuous kinetic assay using a chromogenic or fluorogenic substrate to determine the Km and Vmax of recombinant human granzyme B.

Materials and Reagents

-

Recombinant Human Granzyme B (active)

-

Granzyme B Substrate (e.g., Ac-IEPD-pNA for colorimetric assay or Ac-IEPD-AFC for fluorometric assay)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, pH 7.4

-

96-well microplate (clear for colorimetric assays, black for fluorometric assays)

-

Microplate reader capable of absorbance or fluorescence measurements

-

Sterile, nuclease-free water

-

Dimethyl sulfoxide (DMSO)

Experimental Workflow

Caption: Workflow for determining granzyme B kinetic constants.

Detailed Procedure

1. Reagent Preparation

-

Granzyme B Stock Solution: Reconstitute lyophilized recombinant granzyme B in sterile water to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Immediately before use, dilute the enzyme to the desired working concentration (e.g., 10 nM) in Assay Buffer.

-

Substrate Stock Solution: Dissolve the granzyme B substrate in DMSO to a stock concentration of 10 mM. Store at -20°C.

-

Assay Buffer: Prepare the buffer as described in the materials section and store at 4°C.

2. Substrate Dilution Series

-

Prepare a series of substrate dilutions in Assay Buffer. A typical concentration range for the final assay would be 0-500 µM. For example, prepare 2X concentrated serial dilutions of the substrate from the 10 mM stock.

3. Assay Setup

-

In a 96-well microplate, add 50 µL of each 2X substrate dilution to triplicate wells.

-

Include a "no substrate" control (50 µL of Assay Buffer only) and a "no enzyme" control (50 µL of the highest substrate concentration).

-

To initiate the reaction, add 50 µL of the 2X granzyme B working solution to all wells, bringing the final volume to 100 µL. The final enzyme concentration will be 1X (e.g., 5 nM).

4. Kinetic Measurement

-

Immediately place the microplate in a pre-warmed (37°C) microplate reader.

-

Measure the absorbance (e.g., at 405 nm for pNA substrates) or fluorescence (e.g., Ex/Em = 380/500 nm for AFC substrates) every minute for 30-60 minutes.

5. Data Analysis

-

Calculate Initial Velocity (V₀): For each substrate concentration, plot the absorbance or fluorescence intensity against time. The initial velocity (V₀) is the initial linear slope of this curve. Convert these values to moles of product formed per unit time using a standard curve of the free chromophore or fluorophore.

-

Michaelis-Menten Plot: Plot V₀ against the substrate concentration ([S]). The data should follow a hyperbolic curve.

-

Lineweaver-Burk Plot: To determine Km and Vmax more accurately, transform the data by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis). This should yield a straight line.

-

The y-intercept is equal to 1/Vmax.

-

The x-intercept is equal to -1/Km.

-

The slope is equal to Km/Vmax.

-

Conclusion

This application note provides a comprehensive guide for determining the Michaelis-Menten constants of granzyme B. Accurate determination of these kinetic parameters is essential for understanding the enzyme's function and for the development of novel therapeutics targeting its activity. The provided protocols and diagrams serve as a valuable resource for researchers in immunology and drug discovery.

References

Application Note & Protocol: Preparation of a p-Nitroanilide (pNA) Standard Curve for Absorbance-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation and measurement of a p-nitroanilide (pNA) standard curve. This standard curve is essential for the quantitative analysis of enzyme activity in various assays where pNA is the chromogenic product.

Introduction

p-Nitroanilide (pNA) is a yellow chromogenic compound that is widely used in biochemistry, particularly in enzyme kinetics.[1] In many enzyme assays, a synthetic substrate is used that consists of a specific peptide or molecule conjugated to pNA. When the enzyme of interest cleaves this substrate, free pNA is released.[1] The amount of pNA produced is directly proportional to the enzyme's activity. By measuring the absorbance of the released pNA at a specific wavelength and comparing it to a standard curve, the concentration of the product can be accurately determined. The absorbance of pNA is typically measured at wavelengths between 380 nm and 410 nm.[2][3][4]

Principle

The relationship between absorbance and concentration is described by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A standard curve is a graphical representation of this relationship, plotting the known concentrations of a substance against their measured absorbance. By performing a linear regression on this data, a linear equation (y = mx + c) is generated. This equation allows for the determination of unknown pNA concentrations in experimental samples based on their absorbance values.

Experimental Protocol

This protocol details the steps for preparing a pNA standard curve in a 96-well plate format.

3.1. Materials and Reagents

-

p-Nitroanilide (pNA), powder (MW: 138.12 g/mol )[5]

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Assay Buffer (the same buffer that will be used for the enzyme assay)

-

96-well clear, flat-bottom microplate

-

Multichannel pipette and single-channel pipettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm or 410 nm

3.2. Preparation of pNA Stock Solution (10 mM)

-

Weigh pNA: Accurately weigh out 13.81 mg of p-nitroanilide powder.

-

Dissolve in DMSO: Add the pNA powder to a suitable microcentrifuge tube or vial. Add 10 mL of 100% DMSO to dissolve the powder completely. This creates a 10 mM stock solution.

3.3. Preparation of pNA Working Standards (Serial Dilution)

The following steps describe the preparation of a set of standards ranging from 0 to 100 µM in a final volume of 200 µL per well.

-

Prepare an Intermediate Dilution: First, prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 with assay buffer (e.g., 20 µL of 10 mM pNA stock + 180 µL of assay buffer).

-

Set up Serial Dilutions: Add the volumes of assay buffer and the 1 mM intermediate pNA stock to the wells of a 96-well plate as detailed in Table 1. It is recommended to prepare each standard in triplicate to ensure accuracy.

Data Presentation

Table 1: Preparation of pNA Working Standards

| Standard | Final pNA Concentration (µM) | Volume of Assay Buffer (µL) | Volume of 1 mM pNA Intermediate Stock (µL) | Total Volume (µL) |

| 1 (Blank) | 0 | 200 | 0 | 200 |

| 2 | 10 | 198 | 2 | 200 |

| 3 | 20 | 196 | 4 | 200 |

| 4 | 40 | 192 | 8 | 200 |

| 5 | 60 | 188 | 12 | 200 |

| 6 | 80 | 184 | 16 | 200 |

| 7 | 100 | 180 | 20 | 200 |

Absorbance Measurement

-

Mix Contents: Gently mix the contents of each well. Avoid introducing bubbles.

-

Measure Absorbance: Using a microplate reader, measure the absorbance of each well at 405 nm or 410 nm .

Data Analysis and Visualization

-

Blank Subtraction: Calculate the average absorbance for the blank wells (0 µM pNA). Subtract this average blank value from the absorbance readings of all other standards.

-

Plot the Data: Create a scatter plot with the final pNA concentration (µM) on the x-axis and the blank-corrected absorbance on the y-axis.

-

Linear Regression: Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.99 indicates a strong linear relationship and a reliable standard curve.

Table 2: Example Data for pNA Standard Curve

| Final pNA Concentration (µM) | Average Absorbance at 405 nm | Corrected Absorbance (Absorbance - Blank) |

| 0 | 0.052 | 0.000 |

| 10 | 0.140 | 0.088 |

| 20 | 0.229 | 0.177 |

| 40 | 0.405 | 0.353 |

| 60 | 0.583 | 0.531 |

| 80 | 0.760 | 0.708 |

| 100 | 0.935 | 0.883 |

Note: The molar extinction coefficient (ε) for pNA at 410 nm is approximately 8,800 M⁻¹cm⁻¹.[1][7] You can use the Beer-Lambert law (A = εcl) to verify the accuracy of your standards if the pathlength (l) of the well is known.

Workflow Visualization

The following diagram illustrates the logical workflow for generating a p-nitroanilide standard curve.

Caption: Workflow for pNA standard curve preparation and analysis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Recommended solvent and storage conditions for Boc-Ala-Ala-Asp-pNA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations for the proper handling, storage, and utilization of the chromogenic substrate, Boc-Ala-Ala-Asp-pNA (N-tert-Butoxycarbonyl-L-alanyl-L-alanyl-L-aspartyl-p-nitroanilide). The protocols outlined below are intended to serve as a guide for researchers in the fields of biochemistry, enzymology, and drug discovery.

Product Information

Chemical Structure: C₂₁H₂₉N₅O₉ Molecular Weight: 495.48 g/mol Appearance: White to off-white powder

Recommended Solvent and Storage Conditions

Solubility and Stock Solution Preparation:

It is recommended to prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). To prepare a stock solution, the product can be dissolved in newly opened, anhydrous DMSO. To enhance solubility, the tube may be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1][2]

Storage:

-

Powder: The lyophilized powder should be stored at -20°C for long-term storage.[2]

-

Stock Solution: Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to product degradation.[1][2] These aliquots should be stored at -80°C for use within six months or at -20°C for use within one month.[1][2]

Summary of Storage Conditions:

| Form | Storage Temperature | Duration |

| Powder | -20°C | Up to 3 years |

| In Solvent | -80°C | Up to 6 months |

| -20°C | Up to 1 month |

Applications

This compound is a chromogenic substrate that can be utilized in various biochemical assays to detect and quantify the activity of specific proteases. The p-nitroaniline (pNA) moiety is released upon enzymatic cleavage of the peptide backbone, resulting in a yellow color that can be measured spectrophotometrically. This makes it a valuable tool for:

-

Enzyme kinetics studies: Determining kinetic parameters such as Kₘ and Vₘₐₓ.

-

High-throughput screening (HTS): Screening for inhibitors or activators of target proteases in drug discovery.[3]

-

Diagnostics: Developing diagnostic assays to measure protease activity as a biomarker for certain diseases.[3]

Based on the peptide sequence (Asp at the P1 position), this compound is a potential substrate for caspases, a family of cysteine proteases that play a critical role in apoptosis. The following protocol is adapted for a colorimetric caspase-3 activity assay.

Experimental Protocols

Colorimetric Caspase-3 Activity Assay

This protocol provides a method for measuring caspase-3 activity in cell lysates using this compound as a substrate. The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the peptide substrate.[4]

Materials:

-

This compound

-

DMSO

-